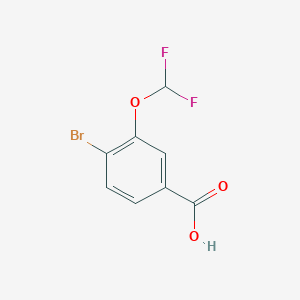

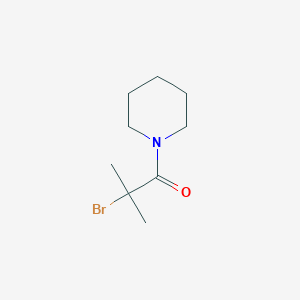

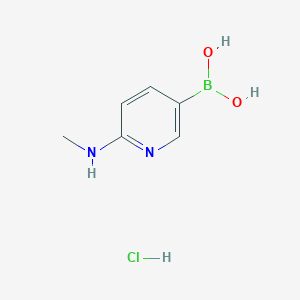

![molecular formula C9H12N6 B1404470 7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 1417358-37-2](/img/structure/B1404470.png)

7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine

説明

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . Triazolopyrimidines are a class of compounds that contain a triazole ring fused with a pyrimidine ring . They have been synthesized as potential antiviral and antimicrobial agents .

Synthesis Analysis

The synthesis of triazolopyrimidines often involves the reaction of amines with other organic compounds . For example, a series of novel triazoloquinoxaline derivatives were synthesized via aromatic nucleophilic substitution of a triazoloquinoxaline amine with different amines and triazole-2-thiol .

Molecular Structure Analysis

The molecular structure of these compounds can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .

Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions. For instance, they can react with hydrazonoyl chlorides to form different products .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus, and the solubility can be determined using solubility tests .

科学的研究の応用

Antibacterial Applications

Triazolopyrimidine: derivatives have been studied for their potential as antibacterial agents. They have shown moderate to good activities against both Gram-positive and Gram-negative bacteria strains . For instance, certain derivatives have demonstrated superior activities with minimum inhibitory concentrations (MICs) comparable to first-line antibacterial agents like ampicillin . This suggests that triazolopyrimidine compounds could be developed into new antibacterial drugs to combat resistant strains of bacteria.

Anticancer Potential

In pharmacology, triazolopyrimidine derivatives have been investigated for their anticancer properties. Some studies have reported that these compounds exhibit significant anticancer activity against various human cancer cell lines . They have been found to induce cell death by apoptosis, particularly by inhibiting enzymes like CDK, which are crucial for cell cycle progression .

Antifungal and Antiviral Uses

The triazole nucleus, a component of the triazolopyrimidine structure, is known for its antifungal and antiviral activities. Drugs containing the triazole ring, such as fluconazole and voriconazole, are widely used as antifungals . This indicates that triazolopyrimidine compounds could also be explored for their potential in treating fungal and viral infections.

Agricultural Applications

In agriculture, triazolopyrimidine derivatives have been utilized for their fungicidal properties. They have shown effectiveness against plant pathogens like Rhizoctonia solani, with some compounds exhibiting better activity than commercial fungicides at certain concentrations . This suggests their potential use in developing new agricultural fungicides.

Material Science Innovations

Triazolopyrimidine: compounds have applications in material science due to their structural properties. They can be used in the synthesis of novel materials with potential antibacterial activities . Their nitrogen-containing heterocyclic structure makes them suitable for incorporation into functional materials with diverse applications.

Biochemical Research

In biochemistry, triazolopyrimidine derivatives are recognized for their role in binding with various enzymes and receptors, affecting biological activities . They have been identified as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes . This highlights their importance in biochemical research for developing new therapeutic agents.

Safety And Hazards

将来の方向性

Given their wide range of biological activities, triazolopyrimidines are a promising area of research for the development of new therapeutic agents. Future research could focus on designing and synthesizing new triazolopyrimidine derivatives with enhanced biological activities and minimal side effects .

特性

IUPAC Name |

7-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6/c1-4-15-7-11-13-9(15)12-8(1)14-5-2-10-3-6-14/h1,4,7,10H,2-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXWQLDZLDBDRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=NN=CN3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]-](/img/structure/B1404390.png)

![6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B1404397.png)

![2-[4-(Trifluoromethoxy)phenyl]acetohydrazide](/img/structure/B1404401.png)

![5-Chloro-7-nitrobenzo[d]oxazole](/img/structure/B1404408.png)